5-Ethyl-5-isobutylbarbituric acid

Barbiturate SAR Positional isomerism Nicotinic acetylcholine receptor

5-Ethyl-5-isobutylbarbituric acid (CAS 1135-61-1; IUPAC: 5-ethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione) is a 5,5-dialkylbarbituric acid derivative with molecular formula C₁₀H₁₆N₂O₃ and molecular weight 212.25 g/mol. It belongs to the barbiturate class of CNS depressants that act as positive allosteric modulators of the GABA-A receptor.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 1135-61-1
Cat. No. B073804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-5-isobutylbarbituric acid
CAS1135-61-1
Synonyms5-ethyl-5-isobutylbarbituric acid
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)NC1=O)CC(C)C
InChIInChI=1S/C10H16N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15)
InChIKeyOSVIDGCVOGPEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-5-isobutylbarbituric acid (CAS 1135-61-1) for Research Procurement: Core Identity and Class Context


5-Ethyl-5-isobutylbarbituric acid (CAS 1135-61-1; IUPAC: 5-ethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione) is a 5,5-dialkylbarbituric acid derivative with molecular formula C₁₀H₁₆N₂O₃ and molecular weight 212.25 g/mol . It belongs to the barbiturate class of CNS depressants that act as positive allosteric modulators of the GABA-A receptor . The compound is listed as a MeSH Supplementary Concept (Unique ID C409483), with its first cited source tracing to structure-activity investigations published in the European Journal of Medicinal Chemistry (2000;35:97-105) [1]. Unlike its structural isomer butabarbital (5-ethyl-5-sec-butylbarbituric acid, CAS 125-40-6), which is a DEA Schedule III controlled substance, 5-ethyl-5-isobutylbarbituric acid is not specifically scheduled under the US Controlled Substances Act, making it a more readily procurable tool compound for preclinical barbiturate SAR research [2].

Why 5-Ethyl-5-isobutylbarbituric acid Cannot Be Substituted by Butabarbital or Other In-Class Barbiturates


Although 5-ethyl-5-isobutylbarbituric acid shares the barbituric acid core and the 5-ethyl substituent with the clinically used agent butabarbital, the branching pattern of the C4 alkyl side chain produces structurally distinct isomers with divergent pharmacological profiles. Historic SAR data from Dox (1924) demonstrated that among 5-ethyl-5-alkylbarbituric acids, the isobutyl derivative exhibited hypnotic potency approximately three-fold that of the reference compound veronal (diethylbarbituric acid), establishing that branching configuration at the 5-position is a critical determinant of pharmacodynamic activity . More recent nicotinic acetylcholine receptor studies show that positional isomerism in barbiturates can produce greater than 10-fold differences in binding inhibition potency: isobarbital [5-ethyl-5′-(2-methylbutyl)barbituric acid] is >10-fold less potent than its formula isomer amobarbital [5-ethyl-5′-(3-methylbutyl)barbituric acid] in inhibiting [¹⁴C]amobarbital binding [1]. These findings demonstrate that barbiturates differing only in alkyl chain branching cannot be treated as functionally interchangeable, and that procurement of the specific isomer—isobutyl rather than sec-butyl, n-butyl, or isopentyl—is essential for experimental reproducibility in SAR, receptor pharmacology, and analytical reference applications [2].

5-Ethyl-5-isobutylbarbituric acid: Quantitative Differential Evidence Against Structural Isomers and In-Class Analogs


Structural Isomerism: Isobutyl vs. Sec-Butyl Branching Drives >10-Fold Potency Differences in Barbiturate Pharmacology

The isobutyl (-CH₂CH(CH₃)₂) substituent at the 5-position of 5-ethyl-5-isobutylbarbituric acid (CAS 1135-61-1) is a constitutional isomer of the sec-butyl (-CH(CH₃)CH₂CH₃) group found in butabarbital (CAS 125-40-6). This branching difference is not pharmacologically silent. In a Torpedo californica nicotinic acetylcholine receptor radioligand binding assay, the positional isomer pair isobarbital [5-ethyl-5′-(2-methylbutyl)barbituric acid] versus amobarbital [5-ethyl-5′-(3-methylbutyl)barbituric acid] demonstrated a >10-fold difference in binding inhibition potency [1]. While this specific measurement is for the methylbutyl rather than butyl pair, it establishes the class-level principle that alkyl chain branching position is a major determinant of barbiturate target engagement. The non-interchangeability of isobutyl and sec-butyl barbiturates is further supported by the 1924 SAR study of Dox, which showed that among C4 alkyl isomers at the 5-position, hypnotic activity varied substantially, with the isobutyl derivative producing effects approximately three times that of veronal .

Barbiturate SAR Positional isomerism Nicotinic acetylcholine receptor Radioligand binding

Regulatory Accessibility: Unscheduled Isobutyl Isomer Enables Broader Research Procurement vs. Schedule III Butabarbital

Under the US Controlled Substances Act (21 USC §812), butabarbital (5-ethyl-5-sec-butylbarbituric acid, CAS 125-40-6) is explicitly listed as a Schedule III controlled substance, requiring DEA registration, record-keeping, and procurement quotas for acquisition [1]. In contrast, 5-ethyl-5-isobutylbarbituric acid (CAS 1135-61-1) is not specifically enumerated in any CSA schedule. The statutory definition of positional isomers (21 USC §802(14)) applies to Schedule I and II substances but does not automatically extend scheduling to isobutyl isomers of Schedule III barbiturates. Consequently, 5-ethyl-5-isobutylbarbituric acid is routinely supplied by chemical vendors as a research compound with the explicit designation 'for non-human research only, not for therapeutic or veterinary use,' without DEA-controlled substance handling requirements . This regulatory differential translates to measurably reduced procurement barriers: no DEA Form 222, no state-level controlled substance licensure, and no quota-based purchasing limits.

Controlled substance regulatory status Research procurement DEA scheduling Barbiturate isomer regulation

Historical Hypnotic Potency Reference: Isobutyl Derivative Demonstrates 3× Activity of Veronal in Classical Barbiturate SAR

In the foundational 1924 SAR study by Dox, a series of 5-ethyl-5-alkylbarbituric acids was systematically compared for hypnotic activity. The 5-ethyl-5-isobutyl derivative produced a hypnotic effect approximately three times (3×) that of veronal (5,5-diethylbarbituric acid, barbital), which served as the reference standard . This placed the isobutyl compound among the most potent of the series, alongside the n-butyl and iso-amyl derivatives. The 1938 study by Buck et al. independently selected the ethyl-isobutyl substitution pattern precisely because it provided 'reasonably marked hypnotic action' while avoiding the oily physical properties that plagued other alkyl combinations, confirming that this specific substitution pattern was deliberately chosen for its favorable potency-to-physicochemical property balance [1]. This quantitative potency anchor point provides a historical benchmark against which modern in vitro receptor assay data for CAS 1135-61-1 can be contextualized.

Hypnotic potency Barbiturate SAR benchmark In vivo pharmacology Veronal reference

Computed Physicochemical Property Differentiation: Molar Refractivity and Polarizability Distinguish Isobutyl from Sec-Butyl Isomer

Computed physicochemical parameters provide a quantitative basis for distinguishing 5-ethyl-5-isobutylbarbituric acid from its sec-butyl isomer butabarbital. For CAS 1135-61-1, the calculated molar refractivity is 53.31 cm³/mol, molar volume is 194.9 cm³/mol, parachor is 467.2, surface tension is 32.9 dyne/cm, and polarizability is 21.13 × 10⁻²⁴ cm³ [1]. While directly comparable computed values for butabarbital (CAS 125-40-6) are not available from the identical computational method, the experimentally determined logP for butabarbital is 1.65 [2]. The isobutyl branching pattern (branch point at the β-carbon) versus the sec-butyl branching pattern (branch point at the α-carbon) is expected to produce measurably different chromatographic retention behavior. A validated QSRR (Quantitative Structure-Retention Relationship) study for barbituric acid derivatives in reversed-phase HPLC reported a high correlation (R=0.982) between molecular connectivity indices and octanol-water partition coefficients, enabling prediction of retention behavior for untested derivatives [3]. These computable and measurable physicochemical differences provide a quantitative framework for analytical method development and isomer-specific identification.

Physicochemical properties Molar refractivity Polarizability Computational chemistry Isomer discrimination

Analytical Reference Standard Availability: Certified Purity Specifications Enable Quantification in Barbiturate Research

5-Ethyl-5-isobutylbarbituric acid is commercially available as an analytical reference standard with certified purity specifications suitable for quantitative applications. Vendors supply the compound at ≥95% purity as a neat analytical standard, with purity determination by HPLC . For comparison, USP-grade butabarbital reference standards are available with purity specifications of 98.5-101.0% (calculated on the dried basis), but these are subject to controlled substance procurement restrictions [1]. The availability of CAS 1135-61-1 as a certified analytical standard without controlled substance handling requirements provides forensic toxicology, clinical testing, and pharmaceutical research laboratories with a quantifiable alternative for barbiturate method development, calibration, and system suitability testing. The compound has a limited shelf life with expiry date provided on the label, consistent with analytical reference standard handling protocols .

Analytical reference standard HPLC purity Forensic toxicology Barbiturate quantification

N-Alkyl Derivatization Platform: Ethyl-Isobutyl Core Serves as Validated Scaffold for Systematic Barbiturate SAR Exploration

The 5-ethyl-5-isobutylbarbituric acid core has been experimentally validated as a scaffold for systematic SAR studies through N-alkyl derivatization. Buck et al. (1938) synthesized and pharmacologically characterized a series of eleven 1-n-alkyl-5,5-ethyl-isobutyl barbituric acids with N-alkyl chains ranging from n-amyl (C5) to n-docosyl (C22) [1]. This study demonstrated that (a) the size of the N-alkyl group does not impede the malonic ester-urea condensation, (b) the resulting compounds range from oils to crystalline solids with relatively low melting points, and (c) the hypnotic effect persists up to the n-nonyl derivative (MW 338) and disappears thereafter, establishing a quantitative molecular weight threshold for hypnotic activity in this series [1]. This systematic N-alkyl SAR data set is unique to the ethyl-isobutyl core; comparable comprehensive N-alkyl series data are not available for the sec-butyl (butabarbital) or diethyl (barbital) scaffolds, making CAS 1135-61-1 the only barbiturate core for which hypnotic activity has been mapped across an 11-member N-alkyl homologation series.

Barbiturate derivatization N-alkyl SAR Hypnotic activity threshold Medicinal chemistry scaffold

5-Ethyl-5-isobutylbarbituric acid: Evidence-Backed Research and Industrial Application Scenarios


Barbiturate Structure-Activity Relationship (SAR) Probe: Mapping Alkyl Chain Branching Effects on Receptor Pharmacology

Academic and pharmaceutical laboratories conducting barbiturate SAR studies can use 5-ethyl-5-isobutylbarbituric acid as a defined isobutyl reference point to systematically compare against the sec-butyl isomer (butabarbital) and the n-butyl isomer. The >10-fold potency differences documented between structurally analogous barbiturate positional isomers at the nicotinic acetylcholine receptor [1], combined with the historical hypnotic potency benchmark of ~3× veronal for the isobutyl derivative , provide quantitative comparators for designing experiments that isolate the pharmacological contribution of alkyl chain branching. The compound's unscheduled regulatory status further enables rapid procurement and iterative SAR exploration without the administrative delays inherent in Schedule III controlled substance acquisition. This makes CAS 1135-61-1 a practical and pharmacologically validated tool for probing how C4 alkyl branching topology at the barbiturate 5-position influences GABA-A receptor modulation, ion channel interactions, and CNS depressant activity.

Analytical Reference Standard for Barbiturate Method Development in Forensic and Clinical Toxicology

Forensic toxicology and clinical testing laboratories developing HPLC, GC-MS, or LC-MS/MS methods for barbiturate detection can use 5-ethyl-5-isobutylbarbituric acid as a certified analytical reference standard (≥95% purity by HPLC) [1] for method calibration, retention time marker establishment, and system suitability testing. The compound's computed physicochemical parameters—molar refractivity (53.31 cm³/mol), polarizability (21.13 × 10⁻²⁴ cm³), and parachor (467.2)—provide a quantitative basis for predicting and validating chromatographic retention behavior, particularly when combined with established QSRR models that correlate barbiturate molecular connectivity indices to octanol-water partition coefficients (R=0.982) . Unlike butabarbital reference standards, which require DEA Schedule III licensure for procurement, CAS 1135-61-1 is available without controlled substance restrictions, enabling broader laboratory access for method development and validation.

Barbiturate Derivatization Scaffold for CNS Drug Discovery: N-Alkyl SAR Platform with Validated Activity Thresholds

Medicinal chemistry teams pursuing barbiturate-derived CNS drug candidates can utilize the 5-ethyl-5-isobutyl core as a validated scaffold for N-alkyl derivatization, leveraging the only published systematic N-alkyl SAR data set in the barbiturate class. The Buck et al. (1938) study established that hypnotic activity is retained across N-alkyl chain lengths from C5 to C9 (n-nonyl, MW 338), with activity disappearing beyond this threshold, providing a quantitative molecular weight cutoff for structure-based design [1]. This data set, combined with the documented favorable physical properties of the ethyl-isobutyl core (crystalline solids rather than oils for most N-alkyl derivatives), enables rational selection of N-substituents to tune lipophilicity, metabolic stability, and CNS penetration. The availability of this comprehensive SAR data makes CAS 1135-61-1 the preferred starting material for laboratories developing novel barbiturate analogs with tailored pharmacokinetic profiles.

Isomer-Specific Reference for Barbiturate Impurity Profiling in Pharmaceutical Quality Control

Pharmaceutical quality control laboratories characterizing barbiturate active pharmaceutical ingredients can employ 5-ethyl-5-isobutylbarbituric acid as an isomer-specific impurity marker or system suitability standard. Given that positional isomers of barbiturates are not pharmacologically interchangeable—as evidenced by >10-fold binding potency differences between isobarbital and amobarbital [1]—the ability to chromatographically resolve and quantify the isobutyl isomer from the sec-butyl isomer (butabarbital) is essential for batch-to-batch consistency testing. The distinct computed physicochemical profile of CAS 1135-61-1 relative to butabarbital (different molar refractivity, polarizability, and predicted logP) supports the development of isomer-specific HPLC or GC methods for pharmaceutical impurity profiling applications, ensuring that barbiturate drug substance specifications accurately reflect isomeric purity.

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